Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the ester and amine groups through nucleophilic substitution and esterification reactions. The trifluoromethyl groups are often introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE: shares similarities with other trifluoromethylated thiophene derivatives.
METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its trifluoromethyl groups, which enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22F6N2O3S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 4-ethyl-2-[[1,1,1,3,3,3-hexafluoro-2-(3-phenylpropanoylamino)propan-2-yl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22F6N2O3S/c1-4-14-12(2)33-17(16(14)18(31)32-3)29-19(20(22,23)24,21(25,26)27)28-15(30)11-10-13-8-6-5-7-9-13/h5-9,29H,4,10-11H2,1-3H3,(H,28,30) |
InChI Key |
BIUJPKWNJVTHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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